molecular formula C23H28S B14325682 2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane CAS No. 111278-38-7

2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane

Cat. No.: B14325682
CAS No.: 111278-38-7
M. Wt: 336.5 g/mol
InChI Key: HPMJAINRTYXXSH-UHFFFAOYSA-N
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Description

2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane is an organic compound characterized by its unique thiirane ring structure This compound is notable for its steric hindrance due to the presence of bulky tert-butyl groups and a diphenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane typically involves the reaction of thiirane precursors with diphenylmethylidene derivatives under controlled conditions. One common method includes the use of sulfur-containing reagents to introduce the thiirane ring, followed by the addition of tert-butyl groups and diphenylmethylidene moieties through Friedel-Crafts alkylation or similar reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted thiirane derivatives.

Scientific Research Applications

2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane involves its interaction with molecular targets through its thiirane ring. The ring strain and electronic properties of the thiirane moiety make it reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The bulky tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Di-tert-butyl-3-(diphenylmethylidene)thiirane is unique due to its combination of a thiirane ring with bulky tert-butyl and diphenylmethylidene groups. This structure imparts distinct reactivity and stability, making it valuable for specific synthetic and industrial applications.

Properties

CAS No.

111278-38-7

Molecular Formula

C23H28S

Molecular Weight

336.5 g/mol

IUPAC Name

3-benzhydrylidene-2,2-ditert-butylthiirane

InChI

InChI=1S/C23H28S/c1-21(2,3)23(22(4,5)6)20(24-23)19(17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3

InChI Key

HPMJAINRTYXXSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(C(=C(C2=CC=CC=C2)C3=CC=CC=C3)S1)C(C)(C)C

Origin of Product

United States

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